molecular formula C29H38N2O6 B1666376 アトラセンタン CAS No. 195704-72-4

アトラセンタン

カタログ番号: B1666376
CAS番号: 195704-72-4
分子量: 510.6 g/mol
InChIキー: MOTJMGVDPWRKOC-QPVYNBJUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Atrasentan has a wide range of scientific research applications:

作用機序

アトラセンタンは、エンドセリンA受容体を選択的に阻害することによって効果を発揮します。この受容体は、血管収縮、細胞増殖、炎症など、さまざまな生理学的プロセスに関与しています。 エンドセリンA受容体を遮断することによって、アトラセンタンはタンパク尿、炎症、および線維化を軽減し、腎機能を維持します 含まれる分子標的および経路には、エンドセリンシグナル伝達経路および関連する下流効果があります .

将来の方向性

Novartis plans to review interim results with FDA to enable a potential regulatory submission for accelerated approval . The study continues with the final readout expected in the first quarter of 2026 . Novartis is advancing the development of three highly differentiated therapies in IgAN, with the potential to address unmet needs for people living with the disease .

生化学分析

Biochemical Properties

Atrasentan interacts primarily with the endothelin A receptor, a G-protein-coupled receptor that mediates the effects of endothelin-1, a potent vasoconstrictor. By binding to the endothelin A receptor, atrasentan inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. This interaction reduces proteinuria and preserves kidney function in patients with diabetic kidney disease .

Cellular Effects

Atrasentan has significant effects on various cell types, particularly those involved in the kidney and cardiovascular systems. In mesangial cells, atrasentan reduces cell activation and proliferation, which are key factors in the progression of kidney diseases. It also decreases inflammation and fibrosis in kidney tissues. Additionally, atrasentan influences cell signaling pathways, such as the endothelin-1 signaling pathway, leading to reduced proteinuria and improved kidney function .

Molecular Mechanism

The molecular mechanism of atrasentan involves its selective binding to the endothelin A receptor. This binding prevents endothelin-1 from activating the receptor, thereby inhibiting the associated signaling pathways. Atrasentan’s inhibition of the endothelin A receptor reduces the expression of pro-inflammatory cytokines and fibrotic markers, leading to decreased inflammation and fibrosis in kidney tissues. Furthermore, atrasentan’s effects on gene expression contribute to its therapeutic benefits in kidney disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of atrasentan have been observed to change over time. Studies have shown that atrasentan maintains its stability and efficacy over extended periods. Long-term treatment with atrasentan leads to sustained reductions in proteinuria and preservation of kidney function. Additionally, atrasentan’s pharmacokinetic profile indicates consistent and predictable absorption, distribution, and elimination, which supports its long-term use in clinical settings .

Dosage Effects in Animal Models

In animal models, the effects of atrasentan vary with different dosages. Lower doses of atrasentan have been shown to reduce proteinuria and improve kidney function without significant adverse effects. Higher doses may lead to increased risk of side effects, such as edema and weight gain. The therapeutic window for atrasentan is therefore critical to achieving optimal benefits while minimizing potential toxic effects .

Metabolic Pathways

Atrasentan is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of atrasentan are then excreted through the kidneys. The interaction of atrasentan with these metabolic pathways ensures its effective clearance from the body, thereby maintaining its therapeutic levels. Additionally, atrasentan’s effects on metabolic flux and metabolite levels contribute to its overall efficacy in treating kidney diseases .

Transport and Distribution

Atrasentan is transported and distributed within cells and tissues through specific transporters and binding proteins. Its selective binding to the endothelin A receptor facilitates its localization to target tissues, such as the kidneys and cardiovascular system. This targeted distribution enhances the therapeutic effects of atrasentan while minimizing its impact on non-target tissues .

Subcellular Localization

The subcellular localization of atrasentan is primarily within the plasma membrane, where it interacts with the endothelin A receptor. This localization is crucial for its activity, as it allows atrasentan to effectively inhibit the receptor’s signaling pathways. Additionally, post-translational modifications of atrasentan may influence its targeting to specific cellular compartments, further enhancing its therapeutic effects .

準備方法

アトラセンタンの調製には、いくつかの合成経路と反応条件が含まれます。一方法は、ヘリオトロピンを原料として開始し、マロン酸と反応させて置換ベンゼンアクリル酸を生成します。この中間体はエステル化され、置換ベンゼンアクリル酸メチルエステルが得られます。 メチルエステルは、環化、水素化、置換、および加水分解を経てアトラセンタンになります この方法は、穏やかな反応条件、簡潔さ、低コスト、および高収率が特徴です .

化学反応の分析

アトラセンタンは、次のようなさまざまな化学反応を起こします。

これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

アトラセンタンは、さまざまな科学研究に応用されています。

特性

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173937-91-2, 195704-72-4
Record name Atrasentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173937-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atrasentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 127722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATRASENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrasentan
Reactant of Route 2
Reactant of Route 2
Atrasentan
Reactant of Route 3
Atrasentan
Reactant of Route 4
Reactant of Route 4
Atrasentan
Reactant of Route 5
Reactant of Route 5
Atrasentan
Reactant of Route 6
Atrasentan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。